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A comprehensive guide for researchers, scientists, and drug development professionals on the

clinical trial performance of tildacerfont, a novel CRF1 receptor antagonist, in the treatment of

Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS).

This guide provides a meta-analysis of available clinical trial data for tildacerfont, comparing

its efficacy and safety against established treatment modalities. Detailed experimental

protocols for key assays, signaling pathway diagrams, and structured data tables are included

to facilitate in-depth understanding and comparative evaluation.

Introduction
Tildacerfont (SPR001) is an oral, selective, non-steroidal corticotropin-releasing factor type-1

(CRF1) receptor antagonist.[1] By blocking the CRF1 receptor in the pituitary gland,

tildacerfont aims to reduce the secretion of adrenocorticotropic hormone (ACTH), thereby

decreasing the overproduction of adrenal androgens, a hallmark of Congenital Adrenal

Hyperplasia (CAH).[1] This mechanism of action presents a potential alternative to the current

standard of care for CAH, which involves lifelong supraphysiologic doses of glucocorticoids to

suppress ACTH.[1][2] The therapeutic potential of tildacerfont is also being explored in

Polycystic Ovary Syndrome (PCOS), where adrenal androgen excess can contribute to the

clinical presentation.[3]
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Tildacerfont's therapeutic rationale is rooted in its ability to modulate the Hypothalamic-

Pituitary-Adrenal (HPA) axis. In CAH, a deficiency in cortisol production leads to a loss of

negative feedback on the hypothalamus and pituitary, resulting in chronically elevated CRF and

ACTH levels. This, in turn, drives adrenal hyperplasia and the shunting of steroid precursors

towards androgen synthesis. Tildacerfont acts by antagonizing the CRF1 receptor on the

pituitary corticotrophs, thereby dampening the stimulatory effect of CRF on ACTH release.
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Diagram 1: Tildacerfont's Mechanism of Action on the HPA Axis.

Tildacerfont in Congenital Adrenal Hyperplasia
(CAH): A Review of Clinical Trial Data
Several clinical trials have evaluated the efficacy and safety of tildacerfont in adults and

children with classic CAH. The primary endpoints in these studies have typically focused on the
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reduction of key biomarkers of adrenal androgen excess, such as androstenedione (A4) and

17-hydroxyprogesterone (17-OHP), and the potential for reducing glucocorticoid (GC) dosage.

Phase 2 Clinical Trials in Adults with CAH
Two key open-label Phase 2 studies, SPR001-201 and SPR001-202, provided the initial proof-

of-concept for tildacerfont in adults with classic 21-hydroxylase deficiency (21OHD).[1]

Table 1: Summary of Phase 2 Clinical Trial Outcomes for Tildacerfont in Adults with CAH
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Study N Treatment Duration
Key
Efficacy
Outcomes

Safety and
Tolerability

SPR001-201 19

Tildacerfont

200-1000 mg

QD or 100-

200 mg BID

2 weeks per

dose

Reductions

from baseline

in ACTH

(-59.4% to

-28.4%), 17-

OHP (-38.3%

to 0.3%), and

A4 (-24.2% to

-18.1%) in

patients with

baseline A4

>2x ULN.[1]

Generally

well-

tolerated.

Common

adverse

events (AEs)

included

headache

(7.1%) and

upper

respiratory

tract infection

(7.1%).[1]

SPR001-202 11
Tildacerfont

400 mg QD
12 weeks

In patients

with baseline

A4 >2x ULN,

~80%

maximum

mean

reductions in

ACTH, 17-

OHP, and A4.

Normalization

of ACTH and

A4 in 60%

and 40% of

patients,

respectively.

[1][2]

Consistent

with SPR001-

201. No

serious

adverse

events

reported.[2]

Later-Stage Clinical Trials in Adults and Pediatrics with
CAH

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530725/
https://www.endocrine-abstracts.org/ea/0073/ea0073pep1.2
https://www.endocrine-abstracts.org/ea/0073/ea0073pep1.2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The CAHmelia program, consisting of the CAHmelia-203 and CAHmelia-204 studies, and the

pediatric CAHptain-205 study, further investigated tildacerfont's potential.

Table 2: Summary of Later-Stage Clinical Trial Outcomes for Tildacerfont in CAH
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Study Population N
Primary
Endpoint

Key Outcomes

CAHmelia-203

Adults with

severe

hyperandrogene

mia

96

Change in A4

from baseline to

week 12

Did not meet

primary endpoint.

Placebo-adjusted

reduction in A4 of

-2.6% (p=non-

significant). Low

compliance was

a noted issue.[4]

CAHmelia-204

Adults on

supraphysiologic

GC doses

100

Absolute change

in daily GC dose

from baseline at

week 24

Did not meet

primary endpoint.

Placebo-adjusted

reduction in daily

GC dose of

0.7mg HCe

(p=0.7).[5][6]

CAHptain-205

Children and

adults (2-17

years and older)

30

Safety, PK, and

change in

androgen levels

Tildacerfont was

generally safe

and well-

tolerated. A trend

of larger

reductions in A4

was observed

with higher,

twice-daily

doses. 73% of all

patients met the

efficacy endpoint

of A4 or GC

reduction from

baseline at 12

weeks.[4][5]
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Tildacerfont in Polycystic Ovary Syndrome (PCOS)
The Phase 2 POWER study evaluated tildacerfont in women with PCOS and elevated adrenal

androgens.

Table 3: Summary of Phase 2 POWER Study Outcomes for Tildacerfont in PCOS

Study Population N Treatment Duration
Key
Efficacy
Outcomes

POWER

Women with

PCOS and

elevated

DHEAS

27

Tildacerfont

up to 200 mg

daily

12 weeks

In women

with elevated

baseline

DHEAS, a

significant

reduction in

DHEAS was

observed

compared to

placebo

(-12.4% vs.

+5.7%,

p=0.020). A

significant

increase in

SHBG was

also noted

(+32.9% vs.

-8.1%,

p=0.012).

Comparison with Standard of Care
Congenital Adrenal Hyperplasia
The current standard of care for classic CAH is lifelong glucocorticoid replacement therapy

(e.g., hydrocortisone, prednisone) to replace cortisol and suppress ACTH, often in combination
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with mineralocorticoid therapy (fludrocortisone) for salt-wasting forms.[7][8] The primary

challenge with this approach is the narrow therapeutic window, where doses sufficient to

suppress adrenal androgens are often supraphysiologic, leading to long-term side effects such

as Cushing's syndrome, osteoporosis, and metabolic complications.[1][8]

Tildacerfont, by offering a non-steroidal mechanism to control androgen excess, has the

potential to allow for the use of lower, more physiologic doses of glucocorticoids, thereby

mitigating their long-term adverse effects.[1] However, the CAHmelia-204 study did not

demonstrate a statistically significant reduction in GC use at the dose studied.[5][6] The results

of the CAHptain-205 study suggest that higher and more frequent dosing may be necessary to

achieve this goal.[5]

Polycystic Ovary Syndrome
Treatment for PCOS is multifaceted and symptomatic, often involving lifestyle modifications

and pharmacological interventions to address irregular menstruation, hirsutism, and infertility.[6]

[9] Combined oral contraceptives are a common first-line treatment for menstrual irregularities

and hyperandrogenism.[10] For women with insulin resistance, metformin may be used.[9]

Tildacerfont's targeted approach to reducing adrenal androgens could offer a novel

therapeutic avenue for a subset of women with PCOS where adrenal hyperandrogenism is a

significant contributor to their phenotype.

Experimental Protocols
Detailed experimental protocols for the quantification of steroid hormones are critical for the

interpretation and comparison of clinical trial data. While specific standard operating

procedures from the tildacerfont trials are not publicly available, the following represents a

standard methodology for steroid hormone analysis in clinical research settings.

Experimental Workflow: Steroid Hormone Quantification by LC-MS/MS
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Serum/Plasma Sample Collection

Solid Phase Extraction (SPE)
- Addition of internal standards

- Protein precipitation
- Elution of analytes

Ultra-Performance Liquid Chromatography (UPLC)
- Separation on a C18 column

- Gradient elution

Tandem Mass Spectrometry (MS/MS)
- Electrospray ionization (ESI)

- Multiple Reaction Monitoring (MRM)

Data Analysis
- Integration of chromatographic peaks

- Calibration curve generation
- Concentration calculation

Reported Hormone Levels
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Diagram 2: A typical workflow for steroid hormone analysis.

Methodology for ACTH, 17-OHP, and Androstenedione Measurement:

Analyte: Adrenocorticotropic hormone (ACTH), 17-hydroxyprogesterone (17-OHP),

Androstenedione (A4).
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Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold

standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing

cross-reactivity issues common with immunoassays.[8][11][12]

Sample Preparation:

A defined volume of serum or plasma is aliquoted.

An internal standard (a stable isotope-labeled version of the analyte) is added to each

sample to account for matrix effects and variations in extraction efficiency.[8]

Proteins are precipitated using a solvent such as methanol.[8]

The supernatant is subjected to solid-phase extraction (SPE) to isolate the steroids of

interest and remove interfering substances.[8]

The purified extract is evaporated to dryness and reconstituted in a mobile phase for

injection into the LC-MS/MS system.

Chromatographic Separation:

An ultra-performance liquid chromatography (UPLC) system with a C18 reverse-phase

column is typically used to separate the different steroid hormones based on their

hydrophobicity.[12]

A gradient elution with a mobile phase consisting of water and an organic solvent (e.g.,

methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is

employed.[12]

Mass Spectrometric Detection:

The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with

an electrospray ionization (ESI) source.

Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific

precursor-to-product ion transitions for each analyte and its internal standard are

monitored, ensuring high selectivity.[12]
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Quantification:

The concentration of each analyte is determined by comparing the peak area ratio of the

analyte to its internal standard against a calibration curve prepared with known

concentrations of the analyte in a surrogate matrix (e.g., stripped serum).[8]

Conclusion and Future Directions
The clinical development of tildacerfont has provided valuable insights into the potential of

CRF1 receptor antagonism as a therapeutic strategy for disorders of adrenal androgen excess.

In adults with CAH, while early Phase 2 studies showed promise in reducing key hormone

biomarkers, later-stage trials did not meet their primary endpoints of A4 reduction in severely

affected patients or glucocorticoid dose reduction.[1][4][6] The pediatric data from the

CAHptain-205 study, however, suggest that a different dosing regimen (higher and more

frequent) might be required for efficacy.[5] In PCOS, tildacerfont has demonstrated a potential

role in reducing adrenal androgen levels in a specific subset of patients.

Future research should focus on dose-optimization studies in both adult and pediatric CAH

populations to determine if a more robust clinical benefit can be achieved. Further investigation

into the specific PCOS phenotypes that are most likely to respond to tildacerfont is also

warranted. While the initial late-stage results in adults with CAH were not as strong as

anticipated, the data generated from these trials will be instrumental in guiding the future

development of novel therapies for these complex endocrine disorders. The discontinuation of

the CAHmelia and CAHptain trials by Spruce Biosciences underscores the challenges in

developing new treatments for rare diseases, but the scientific rationale for targeting the HPA

axis in conditions of androgen excess remains a compelling area for further exploration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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